molecular formula C24H25N3O3 B6035809 1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B6035809
M. Wt: 403.5 g/mol
InChI Key: YMFYFEJLPATYIC-QPJJXVBHSA-N
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Description

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions, where a nitro group is introduced to the phenyl ring.

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The final step involves coupling the furan and piperazine rings through appropriate linkers and under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its combination of a furan ring, a nitrophenyl group, and a piperazine ring. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-27(29)22-10-8-21(9-11-22)24-13-12-23(30-24)19-26-17-15-25(16-18-26)14-4-7-20-5-2-1-3-6-20/h1-13H,14-19H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFYFEJLPATYIC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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